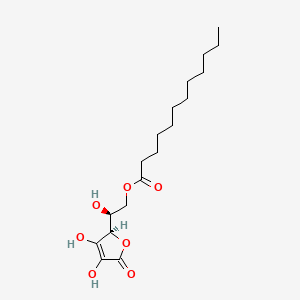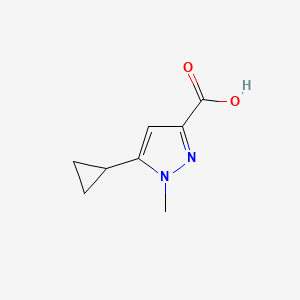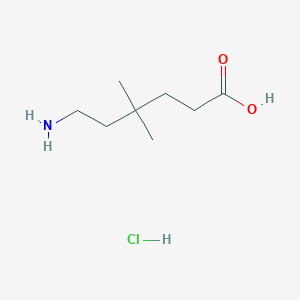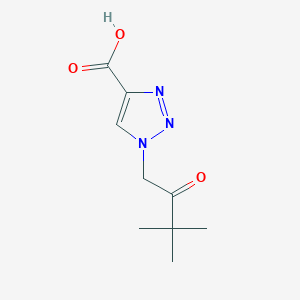
1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid is an organic compound belonging to the class of piperidine derivatives. It is an important synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other organic compounds1.
Synthesis Analysis
This compound acts as an intermediate, catalyzing the reaction of other compounds to form the desired product1. It has been used in the synthesis of various pharmaceuticals, such as analgesics, anticonvulsants, and anti-inflammatory agents1.
Chemical Reactions Analysis
In the synthesis of pharmaceuticals, this compound acts as an intermediate, catalyzing the reaction of other compounds to form the desired product1. In the synthesis of agrochemicals, the compound acts as an inhibitor of the enzymes responsible for the biosynthesis of the target compound1.
Scientific Research Applications
Synthesis via Ruthenium-catalyzed Cycloaddition : The 5-amino-1,2,3-triazole-4-carboxylic acid, a derivative similar to 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrates potential for the synthesis of biologically active compounds and peptidomimetics, utilizing ruthenium-catalyzed cycloaddition. This method allows for the creation of triazole-containing dipeptides and HSP90 inhibitors, showcasing its applicability in drug discovery (Ferrini et al., 2015).
Intermolecular Hydrogen Bonding Applications : Research on similar compounds, such as 2,2-dimethylbutynoic acid with a pyridone terminus, highlights the potential for molecular recognition through intermolecular hydrogen bonding. This characteristic could be leveraged in the design of novel molecular sensors or materials (Wash et al., 1997).
One-Pot Tandem Reaction for Triazole Synthesis : The synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids, through a one-pot tandem reaction involving arylazides and ethyl 4-chloro-3-oxobutanoate, showcases a versatile approach to creating triazole derivatives. This methodology could be adapted for the synthesis of compounds similar to 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid for various research applications (Pokhodylo et al., 2010).
Regioselective Cross-Coupling Reactions : The use of the carboxylic acid anion moiety as a directing group in cross-coupling reactions offers a pathway for the selective synthesis of substituted nicotinic acids and triazoles. This technique could be applicable in the targeted modification of 1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid for specific research purposes (Houpis et al., 2010).
Future Directions
The compound has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as analgesics, anticonvulsants, and anti-inflammatory agents1. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides1. The compound has been used in the study of its biochemical and physiological effects, such as its effect on the metabolism of fatty acids, its ability to inhibit the formation of biofilms, and its role in the regulation of cell growth and differentiation1.
Please note that while this information is related to a similar compound, it may not directly apply to “1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid”. For accurate information, further research is needed.
properties
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)7(13)5-12-4-6(8(14)15)10-11-12/h4H,5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWWMBAMKOVBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-dimethyl-2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1526095.png)
![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)
![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)


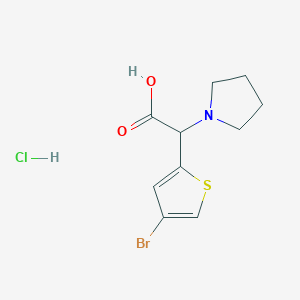
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1526104.png)
